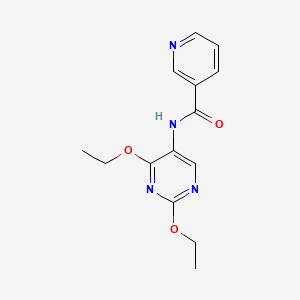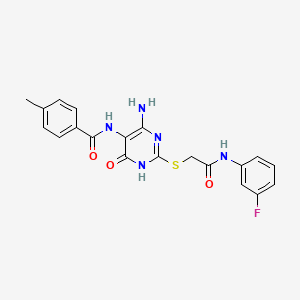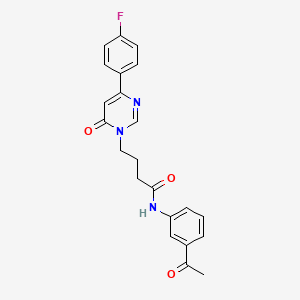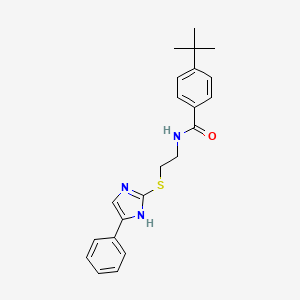![molecular formula C7H5NO3 B2857422 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione CAS No. 2095409-32-6](/img/structure/B2857422.png)
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine rings
Preparation Methods
The synthesis of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with oxazine precursors under specific conditions. For instance, the reaction of 3-aminocyclohex-2-en-1-ones with pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones in anhydrous chloroform can yield the desired compound . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazine derivatives.
Reduction: Reduction reactions can convert the oxazine ring into more reduced forms, potentially altering its reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione involves its interaction with molecular targets through its heterocyclic structure. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione can be compared with similar compounds such as:
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid:
1H,3H,4H-Pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid: The presence of a sulfur atom in the thiazine ring introduces different chemical properties and biological activities. The uniqueness of this compound lies in its specific ring structure and the absence of additional functional groups, making it a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-4-8-3-1-2-5(8)7(10)11-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFEPGXIYXLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC=CN21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)
![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)


![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)


![7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2857359.png)

![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)
